Cas no 1781934-44-8 (NPS ALX Compound 4a dihydrochloride)

NPS ALX Compound 4a dihydrochloride structure
1781934-44-8 structure
Product name:NPS ALX Compound 4a dihydrochloride
CAS No:1781934-44-8
MF:C25H27Cl2N3O2S
Molecular Weight:504.471782922745
CID:5047583
PubChem ID:56972226

NPS ALX Compound 4a dihydrochloride 化学的及び物理的性質

名前と識別子

    • NPS ALX COMPOUND 4A DIHYDROCHLORIDE
    • NPS ALX Compound 4a
    • NPS ALX Compound 4a (dihydrochloride)
    • 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride
    • 2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride
    • 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indoledihydrochloride
    • J-017705
    • PD079590
    • 299433-10-6
    • DA-56290
    • CS-0121054
    • NPS ALX Compound 4a 2HCl
    • HY-103090A
    • NPSALXCompound4adihydrochloride
    • AKOS024457526
    • 1781934-44-8
    • DA-66209
    • NPS ALX Compound 4a dihydrochloride
    • インチ: 1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H
    • InChIKey: XQQYORJJFZQWNA-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S(C1=CC=CC2C=CC=CC1=2)(N1C=CC2C=CC(=CC1=2)N1CCN2CCCC2C1)(=O)=O

計算された属性

  • 精确分子量: 503.1201037g/mol
  • 同位素质量: 503.1201037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 33
  • 回転可能化学結合数: 3
  • 複雑さ: 752
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.9

NPS ALX Compound 4a dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N899005-25mg
NPS ALX Compound 4a dihydrochloride
1781934-44-8
25mg
$374.00 2023-05-17
TRC
N899005-10mg
NPS ALX Compound 4a dihydrochloride
1781934-44-8
10mg
$190.00 2023-05-17

NPS ALX Compound 4a dihydrochloride 関連文献

NPS ALX Compound 4a dihydrochlorideに関する追加情報

Research Update on NPS ALX Compound 4a Dihydrochloride (CAS: 1781934-44-8) in Chemical Biology and Pharmaceutical Applications

NPS ALX Compound 4a dihydrochloride (CAS: 1781934-44-8) has recently emerged as a promising candidate in the field of chemical biology and drug discovery. This small molecule inhibitor has garnered significant attention due to its potential therapeutic applications, particularly in targeting specific signaling pathways implicated in various diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, providing valuable insights for further development.

The compound's chemical structure, characterized by its dihydrochloride salt form, enhances its solubility and bioavailability, making it a suitable candidate for in vivo studies. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its binding interactions with target proteins. These structural studies have revealed high affinity and selectivity, underscoring its potential as a lead compound for drug development.

In recent preclinical trials, NPS ALX Compound 4a dihydrochloride demonstrated notable efficacy in modulating key cellular pathways, including those involved in inflammation and oncogenesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its ability to inhibit a specific kinase with an IC50 value in the nanomolar range, highlighting its potency. Additionally, its favorable safety profile in animal models suggests a low risk of off-target effects, a critical consideration for clinical translation.

Further investigations have explored the compound's potential in combination therapies. A collaborative study between academic and industry researchers found that NPS ALX Compound 4a dihydrochloride synergizes with existing chemotherapeutic agents, enhancing their antitumor activity while minimizing resistance development. These findings were corroborated by transcriptomic and proteomic analyses, which identified downstream effects on critical regulatory networks.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties for human use. Current research is focused on improving its metabolic stability and tissue distribution through structural modifications. Recent advancements in prodrug strategies and formulation technologies offer potential solutions to these limitations, as discussed in a 2024 review in Advanced Drug Delivery Reviews.

In conclusion, NPS ALX Compound 4a dihydrochloride represents a significant advancement in the development of targeted therapies. Its unique chemical properties and robust preclinical data position it as a compelling candidate for further investigation. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for its use in treating complex diseases.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd